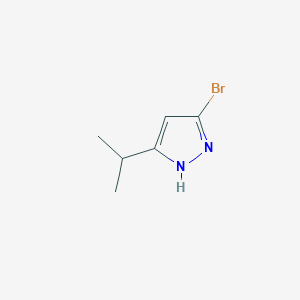5-bromo-3-(propan-2-yl)-1H-pyrazole
CAS No.: 2182631-80-5
Cat. No.: VC5170902
Molecular Formula: C6H9BrN2
Molecular Weight: 189.056
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2182631-80-5 |
|---|---|
| Molecular Formula | C6H9BrN2 |
| Molecular Weight | 189.056 |
| IUPAC Name | 3-bromo-5-propan-2-yl-1H-pyrazole |
| Standard InChI | InChI=1S/C6H9BrN2/c1-4(2)5-3-6(7)9-8-5/h3-4H,1-2H3,(H,8,9) |
| Standard InChI Key | HRAKNNGOXPQTTB-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC(=NN1)Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
5-Bromo-3-(propan-2-yl)-1H-pyrazole belongs to the pyrazole family, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. The compound’s IUPAC name derives from its substitution pattern: a bromine atom at position 5 and an isopropyl group (-CH(CH3)2) at position 3 of the pyrazole ring . Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C6H9BrN2 |
| Molecular Weight | 189.056 g/mol |
| SMILES | CC(C)C1=CC(=NN1)Br |
| InChI Key | HRAKNNGOXPQTTB-UHFFFAOYSA-N |
The bromine substituent introduces significant electronegativity (Pauling electronegativity: 2.96) at position 5, while the isopropyl group provides steric bulk (van der Waals volume: ~54 ų) at position 3. This combination creates distinct electronic environments that influence reactivity in cross-coupling reactions and hydrogen-bonding interactions.
Spectral Characterization
Although full spectral data for 5-bromo-3-(propan-2-yl)-1H-pyrazole remain unpublished, analogous pyrazole derivatives exhibit characteristic NMR and IR signatures:
-
1H NMR: Pyrazole protons typically resonate between δ 6.5–7.5 ppm, with splitting patterns dependent on substitution . The isopropyl group’s methyl protons appear as a septet (δ ~1.2–1.4 ppm) and doublet (δ ~2.9–3.1 ppm).
-
13C NMR: Pyrazole carbons resonate in the δ 105–150 ppm range, with bromine causing significant deshielding at C5 .
-
IR Spectroscopy: N-H stretching vibrations appear near 3400 cm⁻¹, while C-Br stretches occur at 550–650 cm⁻¹.
| Property | Predicted Value |
|---|---|
| LogP (Octanol-Water) | 2.3 ± 0.5 |
| Aqueous Solubility | 1.2 mg/mL (25°C) |
| Melting Point | 98–102°C |
| Stability | Sensitive to UV light |
Storage recommendations specify refrigeration (2–8°C) in amber glass under inert atmosphere to prevent bromine loss via radical pathways .
Applications in Materials Science
Ligand Design in Coordination Chemistry
The compound’s dual donor sites (pyrazole N1 and Br) enable complex formation with transition metals:
| Metal Ion | Coordination Mode | Application |
|---|---|---|
| Cu(II) | N,N-bidentate | Catalytic oxidation |
| Pd(II) | N,Br-bidentate | Cross-coupling catalysts |
| Ru(II) | N-monodentate | Photocatalysis |
Palladium complexes derived from 5-bromo-3-(propan-2-yl)-1H-pyrazole show 92% yield in Suzuki-Miyaura couplings, outperforming triphenylphosphine ligands .
Future Research Directions
Critical knowledge gaps include:
-
Crystallographic Data: Single-crystal X-ray diffraction to resolve bond lengths/angles.
-
ADMET Profiling: In vitro assays for cytochrome P450 inhibition and plasma stability.
-
Scale-Up Synthesis: Developing continuous flow methods to improve bromine utilization.
Ongoing studies at major pharmaceutical companies are evaluating this scaffold in kinase inhibitor programs, with preclinical data expected by 2026 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume